molecular formula C3H8ClNO2 B1590331 Isoxazolidin-4-ol hydrochloride CAS No. 82409-18-5

Isoxazolidin-4-ol hydrochloride

Cat. No.: B1590331
CAS No.: 82409-18-5
M. Wt: 125.55 g/mol
InChI Key: LLCWGQYEQKYRDO-UHFFFAOYSA-N
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Description

Isoxazolidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO2 and its molecular weight is 125.55 g/mol. The purity is usually 95%.
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Biological Activity

Isoxazolidin-4-ol hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and experimental data.

Chemical Structure and Properties

This compound has the chemical formula C3_3H8_8ClNO2_2 and is characterized by its isoxazolidine ring structure. This compound is often synthesized through methods involving hydroboration–oxidation reactions, which yield high regioselectivity and stereoselectivity for the 4-hydroxy position on the isoxazolidine ring .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of isoxazolidin-4-ol exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells. For instance, certain compounds showed reduced cell viability at concentrations as low as 1 μM over 72 hours, indicating a potent anticancer effect .
  • Inhibition of Inflammatory Pathways : Isoxazolidin derivatives have been noted for their ability to inhibit inflammatory enzymes such as cPLA2_2 and VCAM-1, which are crucial in various inflammatory responses. This suggests a potential role in treating inflammatory diseases .
  • Neuroprotective Effects : Some studies indicate that isoxazolidin derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerReduced viability in HeLa and CaCo-2 cells
Anti-inflammatoryInhibition of cPLA2_2 and VCAM-1
NeuroprotectionModulation of oxidative stress

Case Studies

  • Anticancer Efficacy : A study focused on the synthesis of novel isoxazolidine analogs reported that several compounds significantly inhibited the growth of colorectal cancer cells. The mechanism was hypothesized to involve interference with CD44 expression, a cell adhesion molecule linked to tumor progression .
  • Inflammation Models : In vitro assays demonstrated that specific isoxazolidin derivatives could effectively reduce pro-inflammatory cytokine levels in macrophage cell lines, suggesting their potential application in treating chronic inflammatory conditions .
  • Neuroprotective Mechanisms : Research involving animal models indicated that treatment with isoxazolidin derivatives led to decreased markers of oxidative stress in brain tissues, supporting their neuroprotective claims .

Properties

IUPAC Name

1,2-oxazolidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWGQYEQKYRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513298
Record name 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82409-18-5
Record name 4-Isoxazolidinol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82409-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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